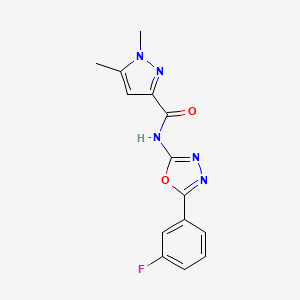

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

This compound is a pyrazole-3-carboxamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 3-fluorophenyl group at position 5 and methyl groups at positions 1 and 5 of the pyrazole core. Its structure combines a pyrazole scaffold, known for metabolic stability and hydrogen-bonding capacity, with an oxadiazole moiety, which enhances electronic and steric properties. This hybrid architecture is designed to optimize pharmacological activity, particularly in targeting enzymes or receptors involved in inflammation or cancer .

Properties

IUPAC Name |

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c1-8-6-11(19-20(8)2)12(21)16-14-18-17-13(22-14)9-4-3-5-10(15)7-9/h3-7H,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPJRHXPTHAHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole ring , a pyrazole moiety , and a fluorophenyl group . The synthesis typically involves:

- Formation of the oxadiazole ring : Achieved through cyclization reactions.

- Introduction of the fluorophenyl group : Via substitution reactions.

- Attachment of the pyrazole and carboxamide groups : Through amide coupling techniques.

These synthetic routes contribute to the compound's potential as a bioactive agent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : It inhibits enzymes involved in bacterial cell wall synthesis, making it effective against certain pathogens.

- Anticancer Properties : The compound disrupts signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

3.1 Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains in vitro. A study demonstrated that certain oxadiazole derivatives inhibited the growth of Mycobacterium tuberculosis with IC50 values significantly lower than standard antibiotics .

3.2 Anticancer Activity

The anticancer potential has been evaluated through various assays. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | C6 glioma | 5.13 | Induces apoptosis |

| Similar Derivative | HCT116 (colon cancer) | 8.34 | Cell cycle arrest |

Studies have shown that this compound induces cell cycle arrest at different phases (G0/G1 phase: 45.1%, S phase: 32.9%) and promotes apoptosis in cancer cells .

Case Study 1: Pyrazole Derivatives

A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to dexamethasone . This indicates the potential for developing anti-inflammatory agents from similar scaffolds.

Case Study 2: Antitubercular Activity

In another study focusing on anti-tubercular activity, compounds were screened against Mycobacterium tuberculosis with promising results indicating significant inhibition compared to standard treatments .

5. Conclusion

This compound presents a compelling case for further research into its biological activities. Its mechanisms of action suggest potential applications in both antimicrobial and anticancer therapies. Continued exploration of this compound could lead to the development of effective therapeutic agents targeting various diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40

- Percent Growth Inhibition :

- SNB-19: 86.61%

- OVCAR-8: 85.26%

- NCI-H40: 75.99%

These results indicate significant growth inhibition, suggesting that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Antifungal Activity

The compound's structural similarity to known antifungal agents prompts investigations into its activity against fungal pathogens. Preliminary studies suggest that derivatives of oxadiazoles exhibit antifungal properties comparable to established treatments like fluconazole .

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This could make it a candidate for treating conditions characterized by chronic inflammation .

Diabetes Management

In vivo studies using models such as Drosophila melanogaster have shown that compounds related to this compound can lower glucose levels significantly. This suggests potential applications in managing diabetes .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega investigated newer derivatives of oxadiazoles and found that certain compounds exhibited significant anticancer activity against multiple cell lines. The findings suggest that structural modifications can enhance biological activity and selectivity against cancer cells .

Case Study 2: Antifungal Screening

In a screening study for antifungal activity against various Candida strains, compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or biological activity. Key comparisons are summarized below:

Functional Group Analysis

- Oxadiazole vs. Sulfonyl/Sulfanyl Groups : The target compound’s 1,3,4-oxadiazole ring (electron-deficient) contrasts with sulfonyl (electron-withdrawing) or sulfanyl (electron-donating) groups in analogs like 4h and 5-(3-chlorophenylsulfanyl)-... . Oxadiazoles improve metabolic stability, while sulfonyl groups enhance solubility and target binding.

- Fluorophenyl Positioning : The 3-fluorophenyl group in the target compound may confer different steric and electronic effects compared to 4h ’s para-fluorophenyl substituent, which could influence receptor binding pocket interactions .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol derivatives with 1,5-dimethyl-1H-pyrazole-3-carboxamide precursors. A common procedure () uses K₂CO₃ as a base in DMF at room temperature, with alkyl halides (RCH₂Cl) as electrophiles. Optimization strategies include:

- Catalyst Screening: Testing alternatives to K₂CO₃ (e.g., Cs₂CO₃) to improve nucleophilic substitution efficiency.

- Solvent Effects: Substituting DMF with polar aprotic solvents like DMSO or acetonitrile to enhance solubility.

- Temperature Control: Gradual heating (40–60°C) to accelerate reaction kinetics without side-product formation.

Yield improvements are monitored via TLC and HPLC, with purification via column chromatography .

Basic: Which spectroscopic techniques are critical for characterizing structural integrity?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign peaks to confirm the 3-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and pyrazole methyl groups (δ ~2.4–3.1 ppm) .

- FT-IR: Identify carbonyl stretches (C=O at ~1670 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to rule out impurities.

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How does the 3-fluorophenyl moiety influence pharmacokinetics, and what modification strategies exist?

Methodological Answer:

The 3-fluorophenyl group enhances lipophilicity and metabolic stability by reducing cytochrome P450-mediated oxidation. Strategies for modification include:

- Bioisosteric Replacement: Substituting fluorine with chlorine or trifluoromethyl groups to modulate electronic effects ( ).

- Positional Isomerism: Synthesizing 2- or 4-fluorophenyl analogs to compare binding affinity in target assays.

- Pro-drug Design: Introducing hydrolyzable esters (e.g., acetoxymethyl) to improve solubility while retaining activity post-metabolism.

In vitro assays (e.g., microsomal stability tests) and logP measurements are critical for evaluating modifications .

Advanced: How to resolve contradictions in synthesis yield data under varying conditions?

Methodological Answer:

Contradictory yields (e.g., 60% in DMF vs. 45% in acetonitrile) require systematic analysis:

- Design of Experiments (DoE): Use factorial designs to isolate variables (solvent, temperature, catalyst ratio).

- Byproduct Identification: LC-MS or GC-MS to detect side products (e.g., hydrolysis intermediates).

- Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.

For example, and suggest that DMF’s high polarity stabilizes intermediates, while acetonitrile may favor competing pathways .

Advanced: How can molecular docking integrate with experimental data to predict biological activity?

Methodological Answer:

- Target Selection: Prioritize receptors (e.g., kinases, GPCRs) based on structural homology to related pyrazole-oxadiazole compounds ( ).

- Docking Protocols: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on fluorophenyl’s role in hydrophobic pocket binding.

- Validation: Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values from enzyme inhibition assays.

Discrepancies between computational and experimental results may indicate conformational flexibility or solvation effects .

Advanced: What statistical approaches are optimal for SAR analysis of derivatives?

Methodological Answer:

- Multivariate Regression: Relate substituent properties (Hammett σ, π-values) to bioactivity using PLS or PCA.

- Cluster Analysis: Group derivatives by structural motifs (e.g., halogen position) to identify activity trends.

- Machine Learning: Train Random Forest or SVM models on datasets (>50 compounds) to predict novel analogs.

For example, highlights fluorine’s electron-withdrawing effect as a key SAR driver, validated via QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.